molecular formula C3H4ClN3 B1345711 3-Chloro-4-methyl-4H-1,2,4-triazole CAS No. 56616-87-6

3-Chloro-4-methyl-4H-1,2,4-triazole

Cat. No. B1345711
CAS RN: 56616-87-6
M. Wt: 117.54 g/mol
InChI Key: HSTMKBRGFJVXKK-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-4H-1,2,4-triazole is a heterocyclic compound . It is part of the triazole family, which are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . Triazoles are known to bind in biological systems with a variety of enzymes and receptors, showing versatile biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds has been a topic of interest in recent years . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes . For instance, one method involves the reaction of 2-chloro-N-(4-oxo-2-quinazolin 3(4H)-yl) acetamide derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol in potassium carbonate .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-methyl-4H-1,2,4-triazole consists of two carbon and three nitrogen atoms . The structure consists of two fused five-membered triazole rings . The triazole moiety is shown to be a useful directing group for Ru-catalyzed C-H arylation .


Chemical Reactions Analysis

Triazoles are known to undergo various chemical reactions. For example, 4-Methyl-4H-1,2,4-triazole-3-thiol reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .


Physical And Chemical Properties Analysis

The molecular weight of 3-Chloro-4-methyl-4H-1,2,4-triazole is 117.537 . It is a nitrogenous heterocyclic compound . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.

Scientific Research Applications

Corrosion Inhibition

  • 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole derivatives have been studied for their efficacy in protecting mild steel against corrosion in hydrochloric acid solutions. These compounds act as mixed-type inhibitors, with the inhibition efficiency increasing with concentration. The best results were obtained with 4-MTHT, achieving up to 99.6% efficiency at certain concentrations. This inhibition is attributed to the adsorption of the triazole derivatives on the steel surface, which follows the Langmuir isotherm model (Bentiss et al., 2007).

Antimicrobial Activity

  • Novel series of triazole derivatives have been synthesized and evaluated for their antimicrobial properties. Compounds like 3-[(4-chloro-3-methylphenoxy)methyl]-6-aryl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles have shown significant activity against various microorganisms, including bacteria and fungi (Kaplancikli et al., 2008).

Biological Evaluation as Cholinesterase Inhibitors

  • Some 1,2,4-triazole and triazolothiadiazine derivatives have been synthesized and evaluated as cholinesterase inhibitors. These compounds, especially derivatives like 4-amino-3-mercapto-5-[(1H-indol-3-yl)methyl]-4H-1,2,4-triazoles, have shown promising inhibitory effects on acetylcholinesterase, suggesting potential use in treating diseases related to cholinesterase function (Mohsen, 2012).

Synthesis and Characterization for Various Applications

  • There has been extensive research into the synthesis and characterization of 1,2,4-triazole derivatives for various applications. This includes the development of compounds with enhanced biological activities, such as antimicrobial, antifungal, and cholinesterase inhibitory properties, as well as the exploration of their potential in corrosion inhibition (D'Souza et al., 2020).

Synthesis for Enhanced Chemical Stability

  • The synthesis of 1,2,4-triazole derivatives has been optimized for enhanced chemical stability and specific applications. For instance, microwave-assisted synthesis methods have been developed for producing novel triazole compounds, demonstrating the versatility and adaptability of these compounds in various research contexts (Raval et al., 2010).

Future Directions

The synthesis and study of the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues is a promising future direction . The development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

3-chloro-4-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3/c1-7-2-5-6-3(7)4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTMKBRGFJVXKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10205185
Record name 4H-1,2,4-Triazole, 3-chloro-4-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-methyl-4H-1,2,4-triazole

CAS RN

56616-87-6
Record name 4H-1,2,4-Triazole, 3-chloro-4-methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1,2,4-Triazole, 3-chloro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-methyl-4H-1,2,4-triazole
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